3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative featuring:
- A 3-amino group at position 2.
- Furan-2-yl at position 3.
- 4-Methoxyphenyl at position 4.
- N-phenyl substitution on the carboxamide moiety.
Substituents such as trifluoromethyl, thiophen-2-yl, and halogenated aryl groups are common in analogs, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-30-17-11-9-15(10-12-17)19-14-18(20-8-5-13-31-20)21-22(26)23(32-25(21)28-19)24(29)27-16-6-3-2-4-7-16/h2-14H,26H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUJKZOPYPMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Analogs with -CN or -CF3 at position 4 exhibit stronger FOXM1 inhibition (>70%) due to enhanced electron-withdrawing effects, which stabilize interactions with the FOXM1 DNA-binding domain (DBD) .
- Methoxyphenyl (electron-donating) at position 6 improves solubility but reduces FOXM1 affinity compared to thiophen-2-yl or phenyl groups .
N-Aryl Substitution :
- Halogenated N-aryl groups (e.g., 4-F, 4-Cl, 4-Br) enhance binding via hydrophobic interactions with Val296 and Leu289 residues in FOXM1 .
- Bulky substituents like adamantyl (Compound ) may improve pharmacokinetic properties but require further biological validation.
Synthetic Yields :
- Most analogs are synthesized via Thorpe–Ziegler-type isomerization with yields >85% . The target compound’s furan-2-yl group may require optimized cyclization conditions.
Research Findings and Implications
- FOXM1 Inhibition : Compounds with -CN at position 4 (e.g., Compounds 6 and 16) show the highest FOXM1 suppression (>70%), correlating with cytotoxic activity in MDA-MB-231 breast cancer cells (IC50 ~8 µM) .
- Molecular Electrostatic Potential (MEP): Substituents like -CN create high electron density over the carboxamide ring, facilitating interactions with the FOXM1 DBD .
- Limitations of Methoxy Groups : While 4-methoxyphenyl improves solubility, it reduces FOXM1 inhibition compared to -CF3 or -CN analogs .
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